2,2'-Bipyridine-3,3'-dicarboxylic acid (CAS: 4433-01-6) is a structurally constrained bidentate and tetradentate chelating ligand utilized primarily in advanced coordination chemistry and metal-organic framework (MOF) synthesis. Unlike standard bipyridine derivatives, the strategic placement of the carboxylic acid groups at the 3 and 3' positions introduces severe intramolecular steric repulsion. This structural feature forces the bipyridine core out of coplanarity, creating a twisted, axially chiral conformation [1]. For procurement professionals and materials scientists, this compound serves as a mandatory precursor when attempting to synthesize helical coordination polymers, heterometallic frameworks, or sterically decoupled photophysical complexes where planar analogs would fail to yield the desired 3D architectures.
Procurement substitution with the more common 4,4'-bipyridine-dicarboxylic acid (4,4'-bpdc) or 5,5'-isomers will fundamentally compromise both synthesis routes and application-critical performance. Because 4,4'-bpdc is essentially planar, it acts as a linear spacer that facilitates extended π-conjugation and forms standard 1D or 2D networks. In contrast, the steric clash in 2,2'-bipyridine-3,3'-dicarboxylic acid forces a significant dihedral twist between the pyridine rings, completely altering its coordination denticity and decoupling the electronic system [1]. Attempting to use the 3,3'-isomer in place of the 4,4'-isomer for light-harvesting applications will result in severe fluorescence quenching, while attempting to use the 4,4'-isomer in place of the 3,3'-isomer will fail to produce high-connectivity, thermally stable 3D heterometallic frameworks.
Crystallographic data demonstrates that the steric repulsion between the 3,3'-carboxylate groups forces 2,2'-bipyridine-3,3'-dicarboxylic acid into a highly twisted conformation, exhibiting a dihedral angle of 53° to 78.5° depending on the specific metal complex. In stark contrast, the 4,4'-isomer maintains a nearly planar geometry (~0° dihedral angle) [1]. This forced non-planarity is the primary driver for its selection in synthesizing chiral and helical coordination polymers.
| Evidence Dimension | Dihedral angle between pyridine rings |
| Target Compound Data | 53° to 78.5° (highly twisted) |
| Comparator Or Baseline | ~0° (planar, 4,4'-bpdc) |
| Quantified Difference | >50° deviation from planarity |
| Conditions | Single-crystal X-ray diffraction of coordination complexes |
The forced twist prevents flat molecular stacking, making it a mandatory precursor for assembling non-planar, 3D helical coordination networks.
The steric twist in the 3,3'-isomer significantly decouples the extended π-system, drastically altering its photophysical behavior compared to the 4,4'-isomer. In standardized assays of[Ru(bpy)2L]2+ complexes, the 3,3'-bpdc derivative exhibited a severely reduced fluorescence lifetime of 56 ns and a quantum yield of 3.75 × 10^-3. The 4,4'-bpdc comparator demonstrated a lifetime of 176 ns and a quantum yield of 8.96 × 10^-3 [1]. This confirms that the 3,3'-isomer cannot function as a generic drop-in substitute for light-harvesting applications.
| Evidence Dimension | Fluorescence lifetime and quantum yield |
| Target Compound Data | 56 ns lifetime; 3.75 × 10^-3 QY |
| Comparator Or Baseline | 176 ns lifetime; 8.96 × 10^-3 QY (4,4'-bpdc) |
| Quantified Difference | 68% reduction in lifetime; 58% reduction in quantum yield |
| Conditions | Room temperature photophysical assay of Ru(II) polypyridyl complexes |
Prevents costly misallocation in procurement for dye-sensitized solar cells (DSSCs) by proving the 3,3'-isomer is electronically decoupled and unsuitable for standard sensitization.
Due to the divergent orientation of its carboxylate groups, 2,2'-bipyridine-3,3'-dicarboxylic acid frequently acts as a bridging tetradentate ligand. This unique denticity enables the assembly of highly complex (2,4,6)-connected 3D heterometallic-organic frameworks (e.g., Ag-Ln networks). Standard linear linkers like 4,4'-bpdc typically form lower-connectivity 1D or 2D structures because they lack this localized chelation-bridge duality[1].
| Evidence Dimension | Topological connectivity in MOF synthesis |
| Target Compound Data | (2,4,6)-connected 3D frameworks |
| Comparator Or Baseline | Lower-connectivity 1D/2D networks (4,4'-bpdc) |
| Quantified Difference | Formation of 3D vs 1D/2D topologies |
| Conditions | Hydrothermal synthesis of silver(I)-lanthanide(III) heterometallic frameworks |
Enables the bottom-up synthesis of highly porous, multi-metallic materials that are structurally inaccessible with standard linear bipyridine linkers.
The robust 3D networks formed by the tetradentate bridging of 2,2'-bipyridine-3,3'-dicarboxylic acid exhibit enhanced thermal resilience. Thermogravimetric analysis (TGA) reveals that Ag-Ln heterometallic frameworks constructed with this ligand maintain structural integrity up to 370 °C without the need for stabilizing aquo ligands. In contrast, conventional MOFs built with linear bipyridine linkers frequently undergo framework collapse between 200–300 °C upon solvent evacuation [1].
| Evidence Dimension | Framework decomposition temperature |
| Target Compound Data | Stable up to 370 °C |
| Comparator Or Baseline | Collapse at 200–300 °C (Standard linear bipyridine MOFs) |
| Quantified Difference | 70–170 °C increase in thermal stability |
| Conditions | Thermogravimetric analysis (TGA) of hydrothermally synthesized MOFs |
Ensures material survival in high-temperature industrial gas separation or solid-state sensor applications, justifying its selection over cheaper analogs.
Because the 3,3'-carboxylate groups force a dihedral twist of >50°, this compound is a primary precursor for engineering non-planar, axially chiral, and helical coordination networks. It is specifically procured when planar 4,4'-bipyridine linkers fail to induce the required 3D structural asymmetry [1].
The ligand's ability to act as a tetradentate bridge allows for the simultaneous coordination of soft (e.g., Ag+) and hard (e.g., Ln3+) metal centers. This makes it a critical building block for synthesizing (2,4,6)-connected 3D heterometallic frameworks that remain thermally stable up to 370 °C for advanced gas separation [1].
In homogeneous catalysis, the steric bulk at the 3,3' positions creates a highly constrained coordination pocket. This compound is selected over unsubstituted 2,2'-bipyridine to physically restrict substrate approach angles, thereby enhancing enantioselectivity or regioselectivity in transition-metal-catalyzed transformations [1].
Irritant